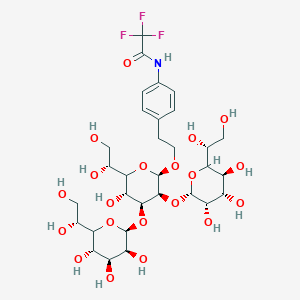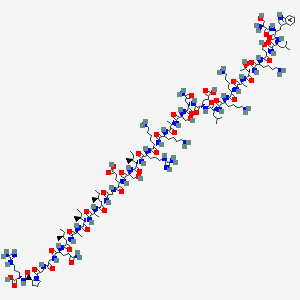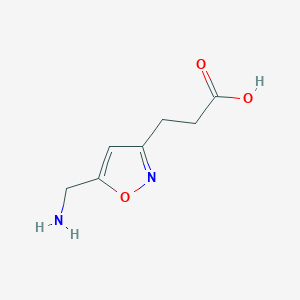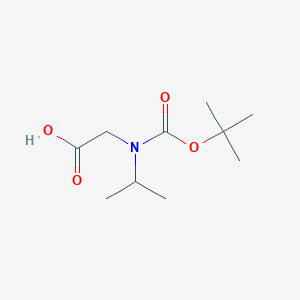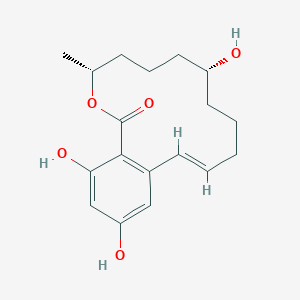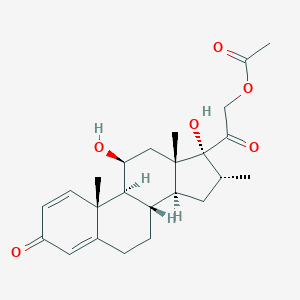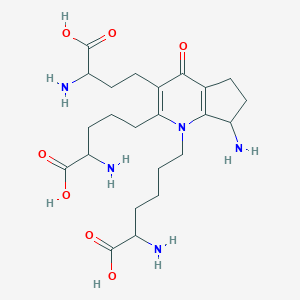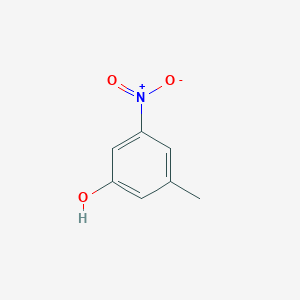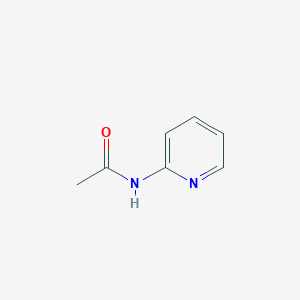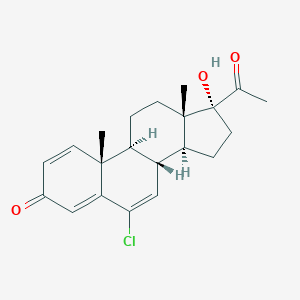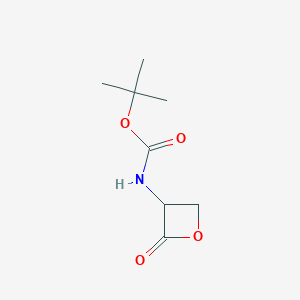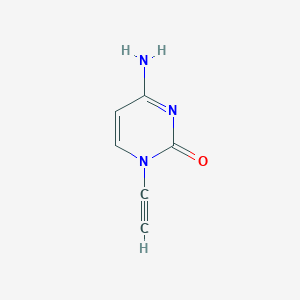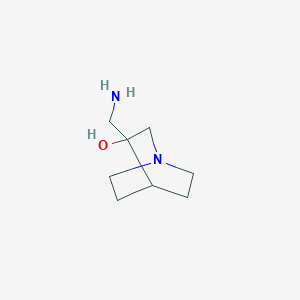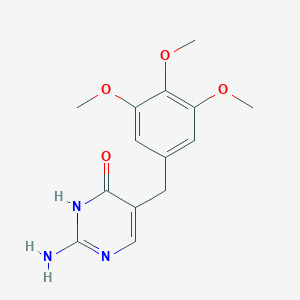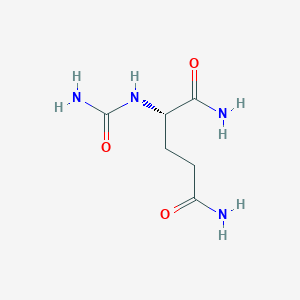
(2S)-2-(carbamoylamino)pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(carbamoylamino)pentanediamide, also known as L-arginine, is a semi-essential amino acid that is required for the synthesis of proteins in the body. It is an important precursor for the synthesis of nitric oxide, a molecule that regulates blood flow, immune function, and neurotransmission. L-arginine is also involved in the urea cycle, a process that converts toxic ammonia into urea for excretion.
Wirkmechanismus
(2S)-2-(carbamoylamino)pentanediamide acts as a substrate for the enzyme nitric oxide synthase, which converts (2S)-2-(carbamoylamino)pentanediamide into nitric oxide. Nitric oxide is a potent vasodilator, meaning it relaxes the smooth muscle cells in blood vessels, leading to increased blood flow. It also has anti-inflammatory and anti-platelet effects.
Biochemische Und Physiologische Effekte
(2S)-2-(carbamoylamino)pentanediamide has been shown to improve endothelial function, which is the ability of blood vessels to dilate in response to increased blood flow. This effect is thought to be mediated by nitric oxide. (2S)-2-(carbamoylamino)pentanediamide has also been shown to enhance immune function by increasing the production of white blood cells and antibodies. It may also have anti-cancer effects by inhibiting the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(carbamoylamino)pentanediamide is widely available and relatively inexpensive, making it an attractive compound for laboratory experiments. However, it is important to note that (2S)-2-(carbamoylamino)pentanediamide is a semi-essential amino acid, meaning that it is required for normal physiological function. Therefore, high doses of (2S)-2-(carbamoylamino)pentanediamide may have unintended effects on the body.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation of (2S)-2-(carbamoylamino)pentanediamide. These include:
1. The role of (2S)-2-(carbamoylamino)pentanediamide in the treatment of cardiovascular disease, including hypertension, atherosclerosis, and heart failure.
2. The potential use of (2S)-2-(carbamoylamino)pentanediamide as an adjuvant therapy for cancer treatment.
3. The effects of (2S)-2-(carbamoylamino)pentanediamide on the gut microbiome and its potential use as a prebiotic.
4. The use of (2S)-2-(carbamoylamino)pentanediamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
5. The potential use of (2S)-2-(carbamoylamino)pentanediamide as a therapeutic agent for wound healing and tissue repair.
In conclusion, (2S)-2-(carbamoylamino)pentanediamide is a semi-essential amino acid that has been extensively studied for its potential health benefits. It is involved in the synthesis of nitric oxide, a molecule that regulates blood flow, immune function, and neurotransmission. (2S)-2-(carbamoylamino)pentanediamide has been shown to improve endothelial function, enhance immune function, and promote wound healing. It is an attractive compound for laboratory experiments due to its availability and relatively low cost. Further research is needed to fully understand the potential therapeutic applications of (2S)-2-(carbamoylamino)pentanediamide.
Synthesemethoden
(2S)-2-(carbamoylamino)pentanediamide can be synthesized in the body from citrulline, another amino acid. However, it can also be obtained from dietary sources such as meat, fish, and dairy products. In the laboratory, (2S)-2-(carbamoylamino)pentanediamide can be synthesized by reacting L-citrulline with N-carbobenzoxy-(2S)-2-(carbamoylamino)pentanediamide ethyl ester in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(carbamoylamino)pentanediamide has been extensively studied for its potential health benefits. It has been shown to improve blood flow, enhance immune function, and promote wound healing. It is also used as a dietary supplement for athletes and bodybuilders to improve exercise performance and muscle growth.
Eigenschaften
CAS-Nummer |
134958-17-1 |
|---|---|
Produktname |
(2S)-2-(carbamoylamino)pentanediamide |
Molekularformel |
C6H12N4O3 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(2S)-2-(carbamoylamino)pentanediamide |
InChI |
InChI=1S/C6H12N4O3/c7-4(11)2-1-3(5(8)12)10-6(9)13/h3H,1-2H2,(H2,7,11)(H2,8,12)(H3,9,10,13)/t3-/m0/s1 |
InChI-Schlüssel |
NQBHBXSQWRBTIE-VKHMYHEASA-N |
Isomerische SMILES |
C(CC(=O)N)[C@@H](C(=O)N)NC(=O)N |
SMILES |
C(CC(=O)N)C(C(=O)N)NC(=O)N |
Kanonische SMILES |
C(CC(=O)N)C(C(=O)N)NC(=O)N |
Andere CAS-Nummern |
134958-17-1 |
Synonyme |
N(alpha)-carbamoyl-L-glutamine-1-amide N(alpha)-carbamoylglutamine-1-amide NCGA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



